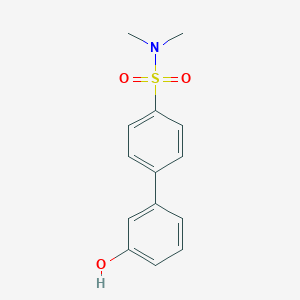

3-(4-N,N-Dimethylsulfamoylphenyl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S/c1-15(2)19(17,18)14-8-6-11(7-9-14)12-4-3-5-13(16)10-12/h3-10,16H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNMIDDCXTIMVMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 3 4 N,n Dimethylsulfamoylphenyl Phenol and Its Analogues

Established Synthetic Pathways to Sulfamoylated Phenols

The traditional and most common method for the synthesis of sulfamoylated phenols, including 3-(4-N,N-Dimethylsulfamoylphenyl)phenol, involves the reaction of a phenol (B47542) with a sulfamoyl chloride. This electrophilic substitution reaction is a cornerstone of sulfonamide synthesis. In a typical procedure, the phenolic compound is treated with N,N-dimethylsulfamoyl chloride in the presence of a base to yield the desired sulfamoylated phenol.

Another established route involves the reaction of an aniline (B41778) derivative with tert-butyl nitrite (B80452) and azidotrimethylsilane (B126382) to form an azide, which then undergoes a Huisgen cycloaddition with a substituted phenol. acs.orgnih.gov The resulting triazolylphenol can then be sulfamoylated. acs.orgnih.gov

A variety of sulfonylating agents and reaction conditions have been explored to optimize yield and purity. For instance, the use of p-toluenesulfonyl chloride and benzenesulfonyl chloride are common in the synthesis of N-alkyl and N-arylsulfonamides. sci-hub.se

Novel Methodologies for Phenyl-Sulfamoyl Linkage Formation

Recent research has focused on developing more efficient and environmentally friendly methods for creating the phenyl-sulfamoyl bond. One innovative approach involves a one-pot, double-step mechanochemical process that is solvent-free. rsc.org This method utilizes solid sodium hypochlorite (B82951) for the synthesis of sulfonamides from disulfides and amines. rsc.org

Visible-light mediated photoredox catalysis represents another cutting-edge strategy. chemrxiv.org This technique allows for the generation of sulfamoyl radicals from SO2 or its surrogates and N-aminopyridinium salts, which can then react with electron-rich olefins to form sulfonamides. chemrxiv.org This method offers a novel way to construct both the N-S and C-S bonds in a single procedure. chemrxiv.org

Furthermore, a domino dehydrogenation-condensation-hydrogenation sequence catalyzed by a nanostructured catalyst provides a direct route to couple sulfonamides and alcohols. acs.org This approach is notable for its high selectivity, producing only water as a byproduct. acs.org

Strategies for Phenolic Ring Functionalization

Functionalization of the phenolic ring is a key strategy for modifying the properties of 3-(4-N,N-Dimethylsulfamoylphenyl)phenol and its analogues. nih.gov This allows for the exploration of how different substituents impact the compound's biological activity and physicochemical characteristics. nih.govacs.org

Common functionalization strategies include:

Etherification and Esterification: These reactions target the phenolic hydroxyl group and are widely used to create derivatives with altered solubility and pharmacokinetic profiles. nih.gov

Substitution on the Aromatic Ring: Introducing substituents directly onto the phenolic ring can be achieved through various reactions, including nitration and the formation of Mannich bases. nih.gov

Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions, for example, can be used for the ortho-arylation of phenols. nih.gov

Halogenation: The introduction of halogen atoms can significantly influence the electronic properties and lipophilicity of the molecule. acs.org

A one-step conversion of hydroxypyrones and nitroalkenes has been reported as a method for producing phenols with complete regiochemical control over substitution patterns. oregonstate.edu

| Strategy | Description | Key Reagents/Catalysts |

|---|---|---|

| Etherification/Esterification | Modification of the phenolic -OH group. nih.gov | Varies depending on desired ether/ester. |

| Aromatic Substitution | Introduction of groups like nitro or Mannich bases onto the ring. nih.gov | Nitrating agents, formaldehyde, amines. |

| Cross-Coupling | Formation of C-C bonds, e.g., ortho-arylation. nih.gov | Pd catalysts, diaryliodonium salts. nih.gov |

| Halogenation | Introduction of halogen atoms to the ring. acs.org | Halogenating agents. |

Stereoselective Synthesis Approaches

While the core structure of 3-(4-N,N-Dimethylsulfamoylphenyl)phenol is achiral, the synthesis of its analogues may involve the creation of chiral centers. The control of stereochemistry is crucial in medicinal chemistry as different stereoisomers can exhibit distinct biological activities.

Enzymatic reactions are a powerful tool for achieving high regio- and stereoselectivity in phenol coupling reactions. rsc.orgresearchgate.net Enzymes such as laccases, cytochrome P450 enzymes, and heme peroxidases can catalyze oxidative intermolecular phenol coupling with remarkable selectivity. rsc.orgresearchgate.net Although still an emerging field, the diversity of these enzymes offers promising avenues for the synthesis of complex, chiral biarylic compounds. rsc.orgresearchgate.net

Non-enzymatic methods for stereoselective synthesis are often challenging due to the potential for multiple regioisomeric products. rsc.orgresearchgate.net However, advances in catalysis, including the use of chiral catalysts and directing groups, are continually expanding the toolbox for asymmetric synthesis.

Green Chemistry Considerations in Synthetic Design

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. sci-hub.setandfonline.com For the synthesis of 3-(4-N,N-Dimethylsulfamoylphenyl)phenol and its analogues, several green strategies are being explored.

Key green chemistry approaches include:

Use of Water as a Solvent: Performing reactions in water instead of organic solvents reduces waste and hazards. sci-hub.sersc.org A facile and environmentally benign synthesis of sulfonamides in water has been described, which uses equimolar amounts of reactants and avoids organic bases. rsc.org

Solvent-Free Reactions: Mechanochemical synthesis, which involves grinding solid reactants together, eliminates the need for solvents entirely. rsc.org

Catalytic Methods: The use of catalysts, particularly recyclable ones like nano-Ru/Fe3O4, can improve reaction efficiency and reduce waste. acs.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry.

| Approach | Example | Benefit |

|---|---|---|

| Aqueous Synthesis | Sulfonamide synthesis under dynamic pH control in water. rsc.org | Reduces use of organic solvents, simplifies product isolation. rsc.org |

| Mechanosynthesis | Solvent-free synthesis of sulfonamides using a ball mill. rsc.org | Eliminates solvent waste, cost-effective. rsc.org |

| Heterogeneous Catalysis | Use of a magnetite-immobilized nano-Ru catalyst. acs.org | High selectivity, catalyst is easily recycled. acs.org |

Advanced Spectroscopic and Chromatographic Characterization in Research

High-Resolution Mass Spectrometry for Structural Elucidation (e.g., LC-MS, LC-MS/MS)

High-resolution mass spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a molecule with high accuracy and for probing its structure through fragmentation analysis. When coupled with a separation technique like liquid chromatography (LC), it becomes a powerful tool for analyzing complex mixtures and confirming the identity of a target compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) analysis would be employed to confirm the molecular weight of 3-(4-N,N-Dimethylsulfamoylphenyl)phenol. The molecular formula is C₁₄H₁₅NO₃S, corresponding to a monoisotopic mass of approximately 277.0773 g/mol . In a typical LC-MS experiment, the compound would be ionized, commonly using electrospray ionization (ESI), and the resulting ions analyzed. In positive ion mode, the protonated molecule [M+H]⁺ would be observed at an m/z corresponding to its molecular weight plus the mass of a proton.

Tandem Mass Spectrometry (LC-MS/MS) provides deeper structural insight by inducing fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion). The resulting product ions reveal information about the molecule's constituent parts. For 3-(4-N,N-Dimethylsulfamoylphenyl)phenol, key fragmentation pathways would involve the cleavage of the sulfonamide and biphenyl (B1667301) linkages. While direct data is unavailable, analysis of related sulfonamides suggests characteristic fragmentation patterns. nih.gov

Expected HRMS Data and Fragmentation:

| Ion Type | Expected m/z | Description |

|---|---|---|

| [M+H]⁺ | ~277.0773 | Protonated parent molecule. |

| [M-C₂H₆N]⁺ | ~232.0378 | Loss of the dimethylamino group from the sulfamoyl moiety. |

| [M-SO₂N(CH₃)₂]⁺ | ~170.0732 | Cleavage of the C-S bond, resulting in the 3-hydroxyphenyl-phenyl cation. |

This table represents predicted data based on the compound's structure and common fragmentation patterns for sulfonamides and biphenyls.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. ¹H NMR provides information on the number and environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton.

For 3-(4-N,N-Dimethylsulfamoylphenyl)phenol, the ¹H NMR spectrum would show distinct signals for the aromatic protons on both rings, the phenolic hydroxyl proton, and the methyl protons on the sulfonamide group. The aromatic region (typically 6.5-8.0 ppm) would be complex due to the substitution patterns. The two protons on the sulfonamide-bearing ring ortho to the sulfamoyl group would likely appear most downfield due to the electron-withdrawing effect of the SO₂ group. The protons on the phenol (B47542) ring would be influenced by the hydroxyl group. The dimethylamino group would present as a singlet, and the phenolic OH proton would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration. nist.govchemicalbook.com

The ¹³C NMR spectrum would show 10 distinct signals for the aromatic carbons (as four are quaternary and eight are CH, with some potentially overlapping) and one signal for the two equivalent methyl carbons. The carbon attached to the hydroxyl group would resonate around 155-160 ppm, while the carbon attached to the sulfonamide group would be found further downfield. guidechem.com

Predicted ¹H and ¹³C NMR Chemical Shifts:

| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

|---|---|---|---|

| N(CH₃)₂ | ~2.7 | ~38 | Singlet in ¹H NMR. |

| Aromatic CHs | 6.8 - 8.0 | 115 - 145 | Complex multiplet patterns. |

| Ar-OH | 5.0 - 10.0 | - | Broad singlet, exchangeable with D₂O. |

| C-OH | - | ~158 | Quaternary carbon. |

This table represents predicted data based on typical chemical shifts for substituted phenols and arylsulfonamides. Actual values may vary based on solvent and experimental conditions. guidechem.comspectrabase.com

Vibrational Spectroscopy (Infrared, Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a "fingerprint" of a molecule by probing the vibrations of its chemical bonds. Each technique provides complementary information.

Infrared (IR) Spectroscopy: The IR spectrum of 3-(4-N,N-Dimethylsulfamoylphenyl)phenol would be dominated by several characteristic absorption bands. A strong, broad band between 3200-3600 cm⁻¹ would correspond to the O-H stretching vibration of the phenolic group, with its breadth indicating hydrogen bonding. chemicalbook.com The N,N-dimethylsulfamoyl group would exhibit strong, characteristic asymmetric and symmetric stretching vibrations for the S=O bonds, typically found around 1350 cm⁻¹ and 1160 cm⁻¹, respectively. researchgate.net C-O stretching of the phenol would appear in the 1200-1300 cm⁻¹ region. Aromatic C=C stretching vibrations would be visible in the 1450-1600 cm⁻¹ range. nih.gov

Raman Spectroscopy: Raman spectroscopy would complement the IR data. Aromatic ring vibrations often produce strong Raman signals. The symmetric S=O stretch is also typically Raman active. This technique is particularly useful for analyzing solid samples and can provide information on the crystalline form. researchgate.net

Expected Vibrational Frequencies:

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Phenolic O-H | Stretch | 3600 - 3200 | IR (Broad) |

| Aromatic C-H | Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H | Stretch | 2980 - 2850 | IR, Raman |

| Aromatic C=C | Stretch | 1600 - 1450 | IR, Raman |

| S=O | Asymmetric Stretch | ~1350 | IR (Strong) |

| S=O | Symmetric Stretch | ~1160 | IR (Strong), Raman |

| C-O | Stretch | 1300 - 1200 | IR |

This table represents predicted data based on characteristic group frequencies. researchgate.netnih.govsielc.com

Chromatographic Separation Techniques for Purity Assessment and Isolation (e.g., HPLC, GC)

Chromatographic techniques are indispensable for separating the target compound from impurities, starting materials, and by-products, thereby allowing for its isolation and purity assessment.

High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for non-volatile, thermally sensitive compounds like phenols. researchgate.net A reversed-phase HPLC method, likely using a C18 or Phenyl-Hexyl column, would be developed for purity analysis. The mobile phase would typically consist of a mixture of water (often with an acid modifier like formic or phosphoric acid) and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.netshruji.com Detection would most commonly be performed using a UV detector, monitoring at a wavelength where the aromatic system shows strong absorbance (e.g., ~254 nm). The purity of a sample of 3-(4-N,N-Dimethylsulfamoylphenyl)phenol would be determined by integrating the area of its peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC): Direct analysis of phenols by GC can be challenging due to their polarity and potential for thermal degradation. researchgate.net However, derivatization to form a more volatile and stable ether (e.g., a trimethylsilyl (B98337) or methyl ether) can make GC analysis feasible. epa.govresearchgate.net This approach could be used as an orthogonal method to HPLC for purity confirmation. The method would involve using a capillary column and a Flame Ionization Detector (FID) or a mass spectrometer for detection. researchgate.net

Typical Chromatographic Conditions:

| Technique | Column Type | Mobile/Carrier Phase | Detection | Purpose |

|---|---|---|---|---|

| HPLC | Reversed-Phase C18 | Water/Acetonitrile Gradient | UV-Vis | Purity assessment, Isolation |

This table outlines general starting conditions for chromatographic method development. researchgate.netresearchgate.netepa.gov

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information for a compound in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions.

To perform this analysis, a suitable single crystal of 3-(4-N,N-Dimethylsulfamoylphenyl)phenol would need to be grown. The crystal would then be irradiated with X-rays, and the resulting diffraction pattern analyzed to build a three-dimensional model of the electron density, from which the atomic positions can be determined.

Based on the structures of related sulfonamides and phenols, it is highly probable that the crystal packing of 3-(4-N,N-Dimethylsulfamoylphenyl)phenol would be significantly influenced by intermolecular hydrogen bonding. nih.gov The phenolic hydroxyl group would act as a hydrogen bond donor, likely interacting with one of the oxygen atoms of the sulfamoyl group of a neighboring molecule, which would act as a hydrogen bond acceptor. nih.gov This interaction could lead to the formation of supramolecular chains or networks within the crystal lattice. The analysis would also reveal the conformation of the molecule, including the dihedral angle between the two aromatic rings.

Expected Crystallographic Data and Interactions:

| Parameter | Expected Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Describes the symmetry of the unit cell. |

| Unit Cell Dimensions | a, b, c, α, β, γ |

| Key Intermolecular Interactions | O-H···O=S hydrogen bonding. |

This table describes the type of data obtained from an X-ray crystallography experiment, with predicted interactions based on analogous structures. nih.govnih.gov

Computational Chemistry and Molecular Modeling Investigations

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical methods are used to understand the electronic properties of a molecule, which are fundamental to its reactivity and spectroscopic characteristics.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For 3-(4-N,N-Dimethylsulfamoylphenyl)phenol, MD simulations would be crucial for exploring its conformational flexibility in different environments, such as in a solvent or when interacting with a biological target. These simulations can reveal the most stable conformations and the dynamics of how the molecule might bind to a protein. General MD simulations are often applied to sulfonamide derivatives to assess their stability in biological systems, but specific studies on this compound are lacking. nih.gov

Molecular Docking Studies for Putative Binding Site Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, docking is used to predict how a molecule like 3-(4-N,N-Dimethylsulfamoylphenyl)phenol might interact with a specific protein target. This can help in identifying potential biological activities. While numerous studies use molecular docking to screen libraries of sulfonamide derivatives against various enzymes and receptors, no such studies specifically detailing the docking of 3-(4-N,N-Dimethylsulfamoylphenyl)phenol have been found. nih.govnih.gov

De Novo Design Approaches based on Computational Frameworks

De novo drug design involves the creation of novel molecular structures based on computational models of a biological target. A molecule like 3-(4-N,N-Dimethylsulfamoylphenyl)phenol could potentially serve as a scaffold or fragment in such design approaches. Computational algorithms could use its core structure to build new molecules with potentially improved binding affinity or other desirable properties. This area of research remains hypothetical for this specific compound due to the absence of foundational studies.

Cheminformatics and Data Mining for Compound Libraries

Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds. If 3-(4-N,N-Dimethylsulfamoylphenyl)phenol were included in chemical libraries, cheminformatics tools could be used to compare its properties to those of other molecules, identify structure-activity relationships, and predict its potential biological targets or toxicities. Such analyses are contingent on the availability of data for this compound within larger datasets, which is not evident from the current search.

Structure Activity Relationship Sar Studies of 3 4 N,n Dimethylsulfamoylphenyl Phenol Derivatives

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is instrumental in predicting the activity of newly designed molecules and understanding the key structural features that govern their therapeutic effects. nih.gov

In QSAR studies of phenol (B47542) derivatives, various physicochemical descriptors are employed to quantify the structural attributes of the molecules. These descriptors can be broadly categorized as electronic, steric, and hydrophobic. Quantum chemical methods are often used to calculate these descriptors, which provide valuable insights into the compounds' behavior. nih.gov For instance, a study on the toxicity of phenol derivatives utilized descriptors such as molecular weight, chemical hardness, chemical potential, total energy, and electrophilicity index to build a predictive QSAR model. nih.gov The correlation coefficient (r²) and cross-validation coefficient (q²) are key statistical parameters used to assess the reliability and predictive power of the generated QSAR models. nih.govnih.gov

A QSAR study on a series of phenol derivatives against Tetrahymena pyriformis demonstrated a high correlation between the calculated descriptors and the observed toxicity, with a resulting r² of 0.91 and a q² of 0.88 using Density Functional Theory (DFT) calculations. nih.gov Such models can elucidate the electronic properties of substituents on the phenol ring that significantly contribute to the biological response. nih.gov

Table 1: Physicochemical Descriptors Used in QSAR Studies of Phenol Derivatives

| Descriptor Category | Example Descriptors | Significance in Biological Activity |

| Electronic | Chemical Potential, Electrophilicity Index, Hammett constants (σ) | Influences receptor binding interactions and reaction mechanisms. nih.govnih.gov |

| Steric | Molecular Weight, Molar Refractivity (MR) | Affects the fit of the molecule into the active site of a target protein. nih.gov |

| Hydrophobic | Partition coefficient (logP) | Governs the transport of the compound to the target site. |

| Topological | Molecular Connectivity Indices | Describes the size, shape, and degree of branching of a molecule. mdpi.com |

This table is a representation of descriptors used in QSAR studies of phenol derivatives in general, as specific data for 3-(4-N,N-Dimethylsulfamoylphenyl)phenol is not available.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies provide a more detailed understanding of the ligand-receptor interactions by considering the three-dimensional arrangement of atoms. nih.gov Methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed to generate 3D-QSAR models. These models can produce contour maps that visualize the regions where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic characteristics are favorable or unfavorable for biological activity. explorationpub.com

Pharmacophore mapping is another crucial 3D-QSAR technique that identifies the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for a molecule to bind to a specific biological target. nih.gov A well-defined pharmacophore model can be used as a 3D query to screen large compound databases for novel, structurally diverse molecules with the desired biological activity. nih.gov The generation of a pharmacophore model involves aligning a set of active compounds and identifying the common chemical features responsible for their activity. explorationpub.com

Design and Synthesis of Analogues for SAR Elucidation

The systematic design and synthesis of analogues are fundamental to elucidating the SAR of a lead compound. This process involves modifying specific parts of the molecule, such as the core scaffold, substituents, and linking groups, to probe their impact on biological activity. For instance, in the development of biphenylsulfonamide derivatives, analogues are synthesized to explore the effects of different substituents on the biphenyl (B1667301) ring and the sulfonamide group. frontiersin.org

The synthesis of phenol derivatives can be achieved through various chemical routes. For example, the synthesis of 4-(4-benzoylaminophenoxy)phenol derivatives involves a multi-step process starting from the SNAr reaction of 4-fluoronitrobenzene with hydroquinone, followed by reduction of the nitro group and subsequent amide bond formation. nih.gov Similarly, the synthesis of 3,4,5-trisubstituted phenol derivatives has been accomplished via Rh(III)-catalyzed coupling reactions. rsc.org The synthesis of analogues of 3-(4-N,N-Dimethylsulfamoylphenyl)phenol would likely involve similar strategies to introduce a variety of substituents on both the phenol and the phenylsulfamoyl rings.

Influence of Substituent Effects on Biological Activity

The nature and position of substituents on the aromatic rings of 3-(4-N,N-Dimethylsulfamoylphenyl)phenol analogues can profoundly influence their biological activity. Both electronic and steric effects of the substituents play a crucial role.

In studies of biphenylsulfonamide derivatives as enzyme inhibitors, the introduction of a p-trifluoromethyl group on the biphenyl ring led to a significant increase in activity and selectivity. nih.gov Conversely, placing the same substituent at the meta-position resulted in a drastic loss of activity. nih.gov This highlights the critical importance of the substituent's position. The presence of bulky substituents, such as a 4-morpholino or 4-dimethylamino group, can also lead to decreased activity, likely due to steric hindrance. nih.gov

The electronic properties of substituents, whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), can also modulate activity. mdpi.com For example, in a series of PAK4 inhibitors, the substitution with EWGs of varying electronegativity and size led to a range of biological activities, while substitution with EDGs resulted in inactive compounds. mdpi.com

Table 2: Influence of Substituents on the Activity of Biphenylsulfonamide Analogues

| Substituent | Position | Effect on Activity | Reference |

| p-Trifluoromethyl | para | 8-fold increase in activity | nih.gov |

| m-Trifluoromethyl | meta | 100-fold decrease in activity | nih.gov |

| N-Methyl | (on sulfonamide) | Decrease in activity and selectivity | nih.gov |

| 4-Morpholino | para | Decrease in activity | nih.gov |

| 4-Dimethylamino | para | Decrease in activity | nih.gov |

This table is based on data for biphenylsulfonamide derivatives and serves as an illustrative example of substituent effects in related structures.

Conformational Flexibility and Its Impact on SAR

The inter-ring twist angle in biphenyl derivatives can vary depending on the phase (gas, solution, solid-state) and the nature of the substituents. utah.edu This conformational preference can influence the molecule's interaction with a receptor. For some biological targets, a specific, often non-planar, conformation is required for optimal binding. Computational energy calculations and techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study the preferred conformations of flexible molecules in solution. nih.gov Understanding the conformational landscape of 3-(4-N,N-Dimethylsulfamoylphenyl)phenol derivatives is crucial for designing analogues with improved binding affinity by either pre-organizing them in the bioactive conformation or by introducing elements that restrict conformational flexibility in a favorable manner.

Biological Activity and Preclinical Assessment

In Vitro Studies on Specific Cellular and Enzymatic Targets

No published research was identified that specifically investigates the in vitro effects of 3-(4-N,N-Dimethylsulfamoylphenyl)phenol on the following targets:

Investigation of Steroid Sulfatase (STS) Inhibition

While sulfamoylated compounds are a known class of steroid sulfatase (STS) inhibitors, and studies have been conducted on various derivatives, there is no specific data quantifying the STS inhibitory activity of 3-(4-N,N-Dimethylsulfamoylphenyl)phenol. nih.govresearchgate.netdeepdyve.com Research on other complex sulfamoylated phenols has shown potent inhibition, but these results cannot be extrapolated to the specific subject compound without direct experimental evidence. nih.gov

Evaluation of Antioxidant Capacity (e.g., DPPH Assay)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for evaluating the antioxidant capacity of phenolic compounds. nih.govmdpi.comresearchgate.net Phenols, as a broad class, are recognized for their antioxidant properties, which are influenced by their chemical structure. nih.gov However, no studies have been published that apply the DPPH assay or other antioxidant capacity tests specifically to 3-(4-N,N-Dimethylsulfamoylphenyl)phenol.

Assessment of Anti-inflammatory Effects

Phenolic compounds are widely investigated for their potential anti-inflammatory properties through various in vitro models, such as the inhibition of inflammatory mediators in cell lines. nih.govsciopen.com Despite this general interest, there is no available research documenting the assessment of anti-inflammatory effects specifically for 3-(4-N,N-Dimethylsulfamoylphenyl)phenol.

Exploration of Antimicrobial Properties

The antimicrobial properties of phenolic compounds against various bacteria and fungi are a subject of extensive research. deepdyve.comnih.govnih.gov The structure of a phenolic compound plays a critical role in its antimicrobial efficacy. nih.gov Currently, there are no specific studies that explore or report on the antimicrobial activity of 3-(4-N,N-Dimethylsulfamoylphenyl)phenol.

Enzyme Inhibition Kinetics and Characterization

The study of enzyme inhibition kinetics provides crucial information on the mechanism of action of a compound. cymitquimica.comchemicalbook.com For a potential enzyme inhibitor like a sulfamoylated phenol (B47542), kinetic analysis would characterize the nature and potency of its interaction with the target enzyme. No such kinetic data has been published for 3-(4-N,N-Dimethylsulfamoylphenyl)phenol.

Preclinical Pharmacological Studies in Relevant Animal Models

Preclinical studies in animal models are essential for evaluating the in vivo efficacy and pharmacological profile of a compound. nih.gov Despite the investigation of other anti-inflammatory agents and enzyme inhibitors in various animal models, there is no record of 3-(4-N,N-Dimethylsulfamoylphenyl)phenol having been subjected to such preclinical pharmacological evaluation. sciopen.comchemsrc.com

Efficacy Assessment in Disease Models (e.g., Cancer Models)

There are no research findings or published studies detailing the efficacy of 3-(4-N,N-Dimethylsulfamoylphenyl)phenol in any disease models, including cancer models.

Pharmacokinetic Profiling and Disposition

Information regarding the pharmacokinetic properties of 3-(4-N,N-Dimethylsulfamoylphenyl)phenol, such as its absorption, distribution, metabolism, and excretion (ADME), is not available in the surveyed scientific literature.

Molecular Mechanisms of Action

Elucidation of Target Binding Interactions

No studies detailing the binding affinity of 3-(4-N,N-Dimethylsulfamoylphenyl)phenol to specific receptors have been published in the available scientific literature.

There is no available data from enzyme kinetic analyses to determine if 3-(4-N,N-Dimethylsulfamoylphenyl)phenol acts as an inhibitor, activator, or substrate for any specific enzymes.

Downstream Signaling Pathway Modulation

Information regarding the modulation of any downstream signaling pathways by this compound is not present in the current body of scientific research. Phenolic compounds, as a broad class, are known to modulate a variety of signaling pathways, including those related to inflammation and cellular proliferation such as NF-κB and MAPK pathways. nih.govnih.gov However, without specific studies on 3-(4-N,N-Dimethylsulfamoylphenyl)phenol, any such effects are purely speculative.

Gene Expression and Proteomic Changes Induced by the Compound

No microarray or proteomic studies have been published that would detail the changes in gene expression or protein levels induced by exposure to 3-(4-N,N-Dimethylsulfamoylphenyl)phenol. Studies on other phenolic compounds, such as bisphenol A, have shown that they can alter the expression of various genes. nih.gov

Interrogation of Allosteric Modulation Mechanisms

There is no information available to suggest or detail any allosteric modulation mechanisms for this compound on any protein targets. Allosteric modulation is a key mechanism for many drugs and bioactive molecules, but its relevance to 3-(4-N,N-Dimethylsulfamoylphenyl)phenol has not been investigated.

Role of Metabolites in Mediating Biological Effects

The metabolic fate of 3-(4-N,N-Dimethylsulfamoylphenyl)phenol and the potential biological activities of its metabolites are unknown. The biological effects of phenolic compounds can be influenced by how they are metabolized in the body. nih.gov

Medicinal Chemistry and Therapeutic Potential

Derivatization Strategies for Enhanced Potency and Selectivity

No studies detailing the derivatization of 3-(4-N,N-Dimethylsulfamoylphenyl)phenol for the purpose of enhancing its biological potency or selectivity against specific targets were found in the public domain. Research in this area would typically involve the chemical modification of the parent molecule and subsequent biological evaluation of the resulting analogues.

Prodrug Design for Improved Pharmacological Profiles

There is no available literature on the design or synthesis of prodrugs based on the 3-(4-N,N-Dimethylsulfamoylphenyl)phenol scaffold. Prodrug strategies are often employed to overcome undesirable properties of a drug candidate, such as poor solubility, limited bioavailability, or rapid metabolism.

Polypharmacology and Multi-Targeting Approaches

An investigation into the polypharmacology of 3-(4-N,N-Dimethylsulfamoylphenyl)phenol yielded no results. This area of study focuses on compounds that are designed to interact with multiple biological targets, a strategy that can be beneficial for treating complex diseases.

Future Directions in Drug Discovery and Development

Given the lack of current research on the medicinal chemistry of 3-(4-N,N-Dimethylsulfamoylphenyl)phenol, any discussion of future directions would be purely speculative. The potential of this compound as a scaffold for drug discovery remains unexplored.

Q & A

Q. What synthetic methodologies are recommended for 3-(4-Ν,Ν-Dimethylsulfamoylphenyl)phenol, and how can reaction conditions be optimized?

A multi-step synthesis approach is typically employed, starting with sulfamoylation of the phenolic precursor. Key steps include:

- Sulfamoylation : Reacting 3-hydroxyphenyl derivatives with dimethylsulfamoyl chloride under anhydrous conditions.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.

- Optimization : Control temperature (0–5°C during sulfamoylation) and use inert atmospheres (N₂/Ar) to minimize side reactions. Yield improvements (>70%) are achieved by slow reagent addition and rigorous moisture exclusion .

Q. Which spectroscopic techniques are critical for structural validation of 3-(4-Ν,Ν-Dimethylsulfamoylphenyl)phenol?

Q. How should researchers assess solubility and stability for experimental design?

- Solubility : Test in polar aprotic solvents (DMF, DMSO) and alcohols (methanol, ethanol). Structurally similar compounds show solubility >50 mg/mL in DMSO .

- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks). Phenolic derivatives are generally stable at room temperature but degrade under strong acids/bases .

Advanced Research Questions

Q. How does the dimethylsulfamoyl group influence electronic properties and reactivity?

The sulfamoyl moiety acts as an electron-withdrawing group, polarizing the aromatic ring and enhancing electrophilic substitution at the para position. Computational studies (DFT) reveal:

- Reduced electron density on the phenol ring (Mulliken charge: −0.12 vs. −0.08 for unsubstituted analogs).

- Increased reactivity in Suzuki-Miyaura cross-coupling (e.g., with aryl boronic acids) due to improved leaving-group potential .

Q. How can contradictions in reported bioactivity data be resolved?

Discrepancies in antimicrobial or anticancer activity across cell lines often arise from:

- Assay variability : Standardize protocols (e.g., MTT assay incubation time: 48 hrs).

- Metabolic interference : Use knockdown models (e.g., CYP450 inhibitors) to isolate compound effects.

- Structural analogs : Compare with derivatives like N-(4-fluorophenyl)-2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetamide to identify substituent-dependent trends .

Q. What computational strategies predict interactions with biological targets?

- Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., COX-2, PDB ID 5KIR). The phenol group forms hydrogen bonds with Arg120/His90 residues.

- MD Simulations : Analyze stability of ligand-protein complexes (100 ns trajectories, AMBER force field). Free energy calculations (MM-PBSA) quantify binding affinities .

Q. What role does the phenol group play in radical scavenging activity?

The phenolic –OH donates hydrogen atoms to neutralize radicals (e.g., DPPH, ABTS⁺). ESR spectroscopy confirms radical adduct formation (g-factor ~2.005). Substituents like dimethylsulfamoyl modulate activity by altering redox potentials (cyclic voltammetry: _E_pa = +0.65 V vs. Ag/AgCl) .

Data Contradiction Analysis

Q. How to address conflicting solubility reports in polar vs. nonpolar solvents?

- Methodological replication : Use USP-type solubility apparatus with controlled agitation (50 rpm) and temperature (25°C).

- Analytical validation : Quantify dissolved compound via UV-Vis (λ_max = 270 nm) or HPLC (C18 column, 0.1% TFA in H₂O/ACN). Discrepancies may arise from crystallinity differences (e.g., amorphous vs. crystalline forms) .

Q. Why do biological activity studies show variability in IC₅₀ values?

- Cell line heterogeneity : Test in isogenic panels (e.g., NCI-60) to assess genotype-dependent responses.

- Metabolite interference : Perform LC-MS/MS to detect active metabolites (e.g., O-demethylated derivatives) .

Methodological Recommendations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.